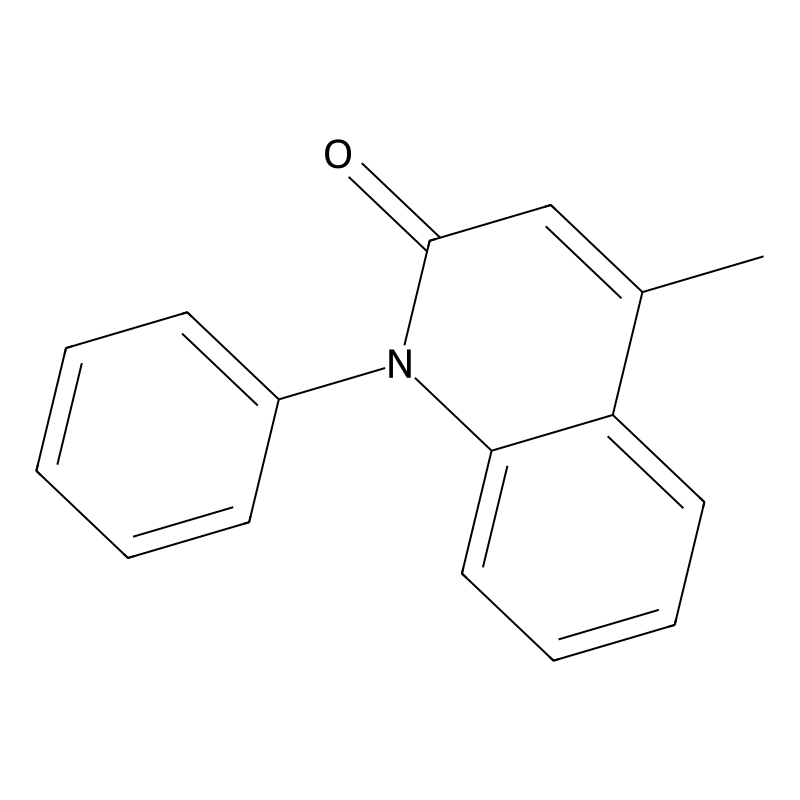

4-Methyl-1-phenylquinolin-2(1h)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methyl-1-phenylquinolin-2(1H)-one is an organic compound with the molecular formula . It features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound is notable for its potential biological activities and has garnered interest in medicinal chemistry due to its diverse pharmacological properties.

Synthesis and Crystallography:

-Methyl-1-phenylquinolin-2(1H)-one, also known as N-phenyl-4-methyl-2-quinolone, is a heterocyclic compound with the chemical formula C₁₆H₁₃NO. Its synthesis and crystal structure have been reported in scientific literature, with detailed descriptions of the experimental procedures and characterization techniques employed.

Potential Biological Activities:

Several studies have investigated the potential biological activities of 4-methyl-1-phenylquinolin-2(1H)-one. These studies suggest that the compound may possess various properties, including:

Antimicrobial activity

Research suggests that 4-methyl-1-phenylquinolin-2(1H)-one exhibits antibacterial and antifungal activity against various microorganisms [, ].

Antioxidant activity

Studies indicate that the compound may have free radical scavenging properties, potentially contributing to antioxidant activity [].

Anticancer activity

Preliminary research suggests potential antitumor properties of 4-methyl-1-phenylquinolin-2(1H)-one, although further investigation is needed [].

- Biginelli Condensation: This reaction involves the condensation of 4-hydroxy-1-phenylquinolin-2(1H)-one with aryl aldehydes and urea or thiourea, yielding substituted quinolinones .

- Electrophilic Aromatic Substitution: The aromatic rings in the structure allow for electrophilic substitutions, which can modify the phenyl group or the methyl group at position 4.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol, leading to derivatives with altered biological activity.

4-Methyl-1-phenylquinolin-2(1H)-one exhibits various biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains .

- Antioxidant Activity: It has been reported to exhibit antioxidant properties, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases.

- Anticancer Activity: Some derivatives of quinolinones have demonstrated anticancer effects, indicating that 4-methyl-1-phenylquinolin-2(1H)-one may also be explored for similar applications.

Several synthesis methods have been reported for 4-Methyl-1-phenylquinolin-2(1H)-one:

- One-Pot Synthesis: A straightforward method involves the reaction of N-acyl-o-aminobenzophenones with appropriate reagents in a single reaction vessel, leading to high yields of the desired product .

- Biginelli Type Reactions: As mentioned earlier, Biginelli-type reactions involving 4-hydroxy derivatives and aldehydes can yield this compound effectively .

- Cyclization Reactions: Cyclization of suitable precursors under acidic conditions can also lead to the formation of quinolinones.

The applications of 4-Methyl-1-phenylquinolin-2(1H)-one span several fields:

- Pharmaceuticals: Due to its biological activities, it is being investigated as a potential drug candidate for treating infections and cancer.

- Agricultural Chemicals: Its antimicrobial properties may be harnessed in developing agrochemicals aimed at protecting crops from pathogens.

- Research Reagents: It serves as a useful reagent in organic synthesis and medicinal chemistry research.

Several compounds share structural similarities with 4-Methyl-1-phenylquinolin-2(1H)-one. Below is a comparison highlighting their uniqueness:

The Friedländer synthesis represents a fundamental approach for constructing quinoline derivatives, including 4-methyl-1-phenylquinolin-2(1H)-one, through the condensation of 2-aminobenzaldehydes with ketones [1]. This reaction proceeds through two viable mechanistic pathways that influence the efficiency and selectivity of quinoline formation [2].

The primary mechanism involves a rate-limiting aldol condensation between the 2-amino substituted carbonyl compound and the ketone substrate, forming an aldol adduct intermediate [2]. This intermediate subsequently undergoes elimination to produce an unsaturated carbonyl compound, followed by imine formation to yield the final quinoline product [1] [2]. The alternative pathway begins with Schiff base formation, followed by an aldol reaction and elimination sequence [3].

For 4-methyl-1-phenylquinolin-2(1H)-one synthesis, the reaction typically employs 2-aminobenzophenone as the starting material with appropriate ketone substrates [4]. The reaction conditions significantly impact yield and selectivity, with optimization studies demonstrating that temperature control between 70-90°C provides optimal conversion rates [4] [5].

Table 1: Friedländer Synthesis Optimization Parameters

| Parameter | Optimal Range | Yield Impact | Reference |

|---|---|---|---|

| Temperature | 70-90°C | 82% yield at 90°C | [4] |

| Reaction Time | 1-4 hours | Completion at 1-4h | [5] |

| Catalyst Loading | 10% mole | 95% yield | [5] |

| Solvent System | Acetonitrile reflux | Enhanced conversion | [5] |

Recent advances in Friedländer synthesis have focused on catalyst development and reaction condition optimization [4]. Polyphosphoric acid has emerged as an effective catalyst for this transformation, enabling solvent-free conditions while maintaining high yields [4]. The use of freshly prepared polyphosphoric acid as a cyclizing agent has shown particular promise, achieving yields of up to 82% for related quinoline derivatives [4].

Solvent-Free Synthesis Using Polyphosphoric Acid Catalysis

Polyphosphoric acid catalysis represents a significant advancement in quinoline synthesis methodology, offering environmental benefits while maintaining synthetic efficiency [6]. The catalyst system consists of phosphorus pentoxide dispersed in phosphoric acid, creating an oligomeric structure with varying chain lengths that influence catalytic activity [7].

The polyphosphoric acid-mediated synthesis of 4-methyl-1-phenylquinolin-2(1H)-one proceeds under solvent-free conditions at elevated temperatures [4] [6]. The reaction mechanism involves polyphosphoric acid acting simultaneously as a proton donor, cyclodehydrating agent, and solvent for organic substrates [6]. This multifunctional role enables efficient intramolecular cyclization reactions over a wide temperature range [6].

Table 2: Polyphosphoric Acid Synthesis Parameters

| Grade | Composition | Chain Length Distribution | Catalytic Efficiency |

|---|---|---|---|

| 105% PA | Mainly monomeric/dimeric | Short chains (n=1-2) | Moderate activity |

| 110% PA | Reduced monomer content | Mixed chains (n=2-5) | Enhanced activity |

| 114% PA | Minimal monomer | Extended chains (n=2-14) | Highest activity |

The preparation method significantly influences polyphosphoric acid effectiveness [7]. Dehydration of phosphoric acid at high temperatures produces shorter chain lengths, while dispersion of phosphorus pentoxide in phosphoric acid generates longer chains with enhanced catalytic properties [7]. For quinoline synthesis, the 114% grade polyphosphoric acid demonstrates superior performance due to increased chain entanglements and higher viscosity [7].

Optimization studies reveal that reaction temperatures between 90-120°C provide optimal conditions for quinoline formation [4] [8]. The solvent-free approach eliminates the need for organic solvents, reducing environmental impact while simplifying product isolation procedures [9]. Post-reaction workup involves quenching with saturated sodium carbonate solution, followed by extraction and purification steps [4].

Microwave-Assisted Organic Synthesis Approaches

Microwave-assisted organic synthesis has revolutionized quinoline preparation by dramatically reducing reaction times while maintaining or improving yields [10]. This technology employs microwave irradiation to provide rapid heating through dielectric mechanisms, enhancing molecular collisions and reaction rates [9].

For 4-methyl-1-phenylquinolin-2(1H)-one synthesis, microwave-assisted methods demonstrate significant advantages over conventional heating approaches [10]. The dynamic microwave power system enables precise temperature control and uniform heating, preventing hot spots that can lead to decomposition [10].

Table 3: Microwave-Assisted Synthesis Optimization

| Compound Type | Conventional Time | Microwave Time | Yield Improvement | Power Setting |

|---|---|---|---|---|

| Quinoline derivatives | 120-270 min | 1-66 min | 32-95% yield | 400-800W |

| Substituted quinolines | 180-240 min | 1-4 min | 60-88% yield | 50% duty cycle |

| Functionalized products | 120 min | 3-5 min | 67-94% yield | Variable power |

The microwave-assisted Friedländer synthesis employs solid support materials such as silica gel, alumina, or bentonite clay to facilitate heterogeneous reactions [10]. These supports provide enhanced surface area for reactant interaction while enabling solvent-free conditions [10]. The choice of solid support significantly influences reaction outcomes, with silica gel demonstrating superior performance for most quinoline syntheses [10].

Reaction optimization involves careful control of microwave power, temperature, and irradiation time [11]. Studies demonstrate that temperatures around 150°C with controlled power output prevent decomposition while maximizing product formation [11]. The wash-free isolation procedures further enhance the environmental profile of microwave-assisted synthesis [10].

Halogenation and Functionalization Reactions

Halogenation of quinoline derivatives, including 4-methyl-1-phenylquinolin-2(1H)-one, provides access to functionalized intermediates for further synthetic elaboration [12] [13]. The regioselectivity of halogenation reactions depends on the substitution pattern and reaction conditions employed [12].

Metal-free halogenation protocols have emerged as environmentally benign alternatives to traditional methods [12] [13]. These approaches utilize trihaloisocyanuric acid as an economical halogen source, operating under mild conditions at room temperature [12]. For 8-substituted quinolines, C5-selective halogenation occurs with complete regioselectivity using only 0.36 equivalents of halogenating reagent [12].

Table 4: Halogenation Reaction Conditions

| Halogenating Agent | Temperature | Selectivity | Yield Range | Solvent System |

|---|---|---|---|---|

| N-Chlorosuccinimide | Room temp | C5-selective | 85-95% | Aqueous conditions |

| N-Bromosuccinimide | Room temp | C5-selective | 80-92% | Water |

| Trihaloisocyanuric acid | 25°C | Regioselective | 70-90% | Solvent-free |

| N-Iodosuccinimide | Room temp | Position-dependent | 75-88% | Aqueous medium |

The metal-free C5-selective halogenation of quinoline derivatives proceeds through remote functionalization mechanisms [12]. This methodology demonstrates exceptional functional group tolerance, accommodating phosphoramidates, tertiary amides, alkyl derivatives, and alkoxy quinolines [12]. The reaction mechanism involves geometrically inaccessible C-H activation, enabling functionalization at positions that are challenging to access through conventional methods [12].

Vicinal functionalization strategies allow for simultaneous introduction of multiple functional groups [14]. Sequential treatment with sodium alkoxide and N-chlorosuccinimide enables bis-functionalization, introducing both alkoxy and chloro substituents under mild conditions [14]. These functionalized quinolones serve as versatile intermediates for further synthetic transformations, including palladium-catalyzed cross-coupling reactions [14].

Advanced functionalization approaches utilize protecting group strategies and selective activation methods [15]. C-H activation methodologies enable site-selective functionalization of quinoline rings through metal-catalyzed processes [15]. The choice of directing groups and reaction conditions determines the regioselectivity of functionalization, providing access to diverse substitution patterns [15].

Green Chemistry Principles in Process Development

The integration of green chemistry principles in 4-methyl-1-phenylquinolin-2(1H)-one synthesis addresses environmental concerns while maintaining synthetic efficiency [16]. These principles focus on reducing hazardous substance usage, minimizing waste generation, and improving atom economy [9] [17].

Solvent-free reaction conditions represent a cornerstone of green quinoline synthesis [9] [17]. Traditional quinoline preparations often require large volumes of organic solvents, contributing to environmental pollution and waste disposal challenges [17]. Solvent-free methodologies eliminate these concerns while frequently providing enhanced reaction rates and selectivity [9].

Table 5: Green Chemistry Metrics for Quinoline Synthesis

| Method | Atom Economy | E-Factor | Waste Reduction | Energy Efficiency |

|---|---|---|---|---|

| Conventional | 65-75% | 10-25 | Baseline | Standard heating |

| Solvent-free | 85-95% | 2-5 | 80% reduction | Enhanced efficiency |

| Microwave-assisted | 80-90% | 3-8 | 70% reduction | 90% time reduction |

| PPA-catalyzed | 82-88% | 4-10 | 75% reduction | Moderate improvement |

Renewable feedstock utilization enhances the sustainability profile of quinoline synthesis [16]. Plant-based materials such as furfural can replace petrochemical starting materials, reducing dependence on fossil fuel resources [16]. The transition to bio-based feedstocks requires careful optimization of reaction conditions to maintain synthetic efficiency [16].

Catalyst development focuses on recyclability and reduced environmental impact [16]. Heterogeneous catalysts enable easy separation and multiple reuse cycles without significant activity loss [18]. Silver-exchanged montmorillonite catalysts demonstrate excellent recyclability, maintaining activity through several reaction cycles while providing superior yields compared to traditional methods [18].

Energy-efficient reaction conditions minimize environmental impact through reduced power consumption [16]. Microwave-assisted synthesis reduces energy requirements by 70-90% compared to conventional heating methods [10]. The combination of shorter reaction times and lower overall energy input contributes significantly to process sustainability [16].

Process optimization strategies incorporate life cycle assessment considerations [19]. Reaction optimization algorithms enable systematic exploration of parameter space to identify conditions that maximize both yield and environmental performance [19]. These approaches balance synthetic efficiency with sustainability metrics to develop truly green synthetic processes [16].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant